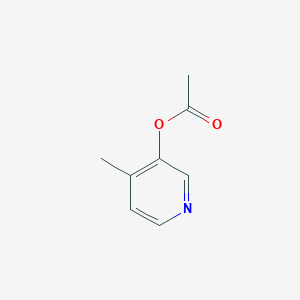
3-Acetoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-4-methylpyridine, also known as AMP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism Of Action
The mechanism of action of 3-Acetoxy-4-methylpyridine is not fully understood. However, studies have suggested that 3-Acetoxy-4-methylpyridine may act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 3-Acetoxy-4-methylpyridine may also affect the activity of various signaling pathways in the body.
Biochemical And Physiological Effects
3-Acetoxy-4-methylpyridine has been shown to have various biochemical and physiological effects. Studies have suggested that 3-Acetoxy-4-methylpyridine may have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-Acetoxy-4-methylpyridine may also affect the metabolism of various compounds in the body, including glucose and fatty acids.
Advantages And Limitations For Lab Experiments
3-Acetoxy-4-methylpyridine has several advantages and limitations for lab experiments. One of the advantages of 3-Acetoxy-4-methylpyridine is its easy synthesis and availability. However, 3-Acetoxy-4-methylpyridine is also known to be unstable and reactive, which may limit its use in certain experiments. Additionally, 3-Acetoxy-4-methylpyridine may have toxic effects on cells, which may limit its use in certain cell-based assays.
Future Directions
There are several future directions for the study of 3-Acetoxy-4-methylpyridine. One area of interest is the development of 3-Acetoxy-4-methylpyridine-based drugs for the treatment of various diseases. Another area of interest is the use of 3-Acetoxy-4-methylpyridine as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetoxy-4-methylpyridine and its potential effects on various signaling pathways in the body.
Conclusion:
In conclusion, 3-Acetoxy-4-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-Acetoxy-4-methylpyridine has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 3-Acetoxy-4-methylpyridine in various scientific fields.
Synthesis Methods
The synthesis of 3-Acetoxy-4-methylpyridine can be achieved through various methods, including the reaction of 4-methylpyridine with acetic anhydride in the presence of a catalyst. This method is considered to be one of the most efficient ways to produce 3-Acetoxy-4-methylpyridine in large quantities.
Scientific Research Applications
3-Acetoxy-4-methylpyridine has been extensively studied for its potential applications in various scientific fields, including organic chemistry, pharmaceuticals, and materials science. In organic chemistry, 3-Acetoxy-4-methylpyridine has been used as a building block for the synthesis of various compounds. In pharmaceuticals, 3-Acetoxy-4-methylpyridine has been studied for its potential as an anti-cancer agent and as a drug for treating neurological disorders. In materials science, 3-Acetoxy-4-methylpyridine has been used as a precursor for the synthesis of various materials, including conducting polymers.
properties
CAS RN |
1006-96-8 |
|---|---|
Product Name |
3-Acetoxy-4-methylpyridine |
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(4-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-5-8(6)11-7(2)10/h3-5H,1-2H3 |
InChI Key |
JLIFSYCXGJGLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)OC(=O)C |
Canonical SMILES |
CC1=C(C=NC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



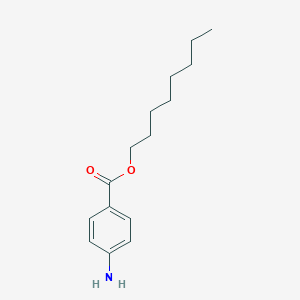
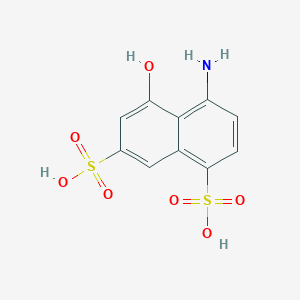

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
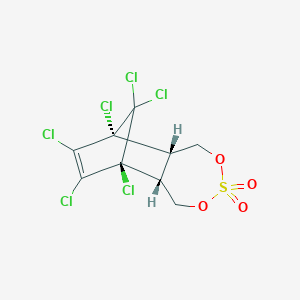
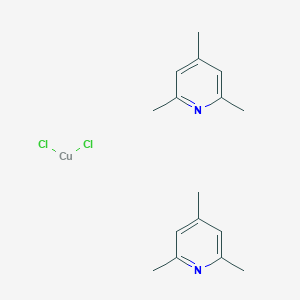
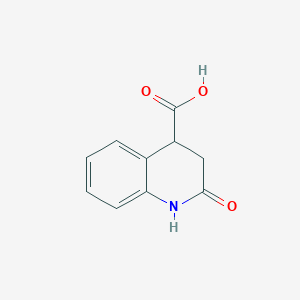
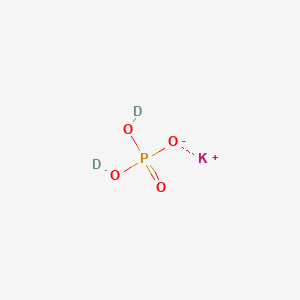
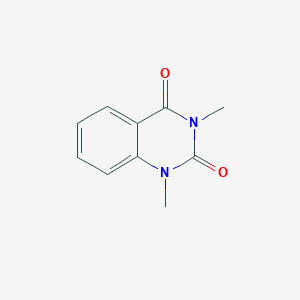
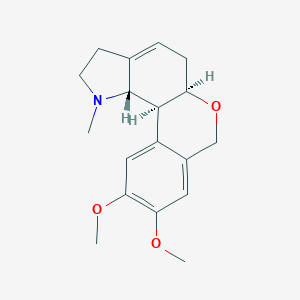
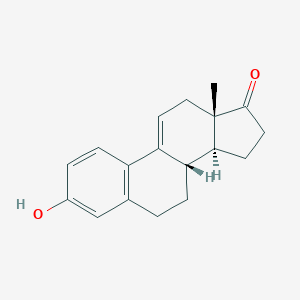
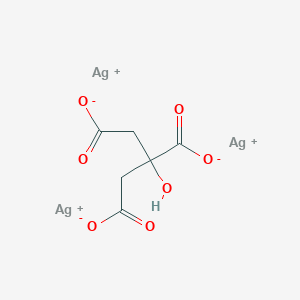
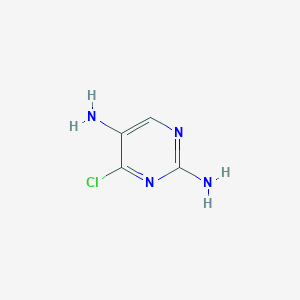
![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)